molecular formula C18H25NO B14351270 3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol CAS No. 91706-93-3

3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol

Cat. No.: B14351270
CAS No.: 91706-93-3
M. Wt: 271.4 g/mol
InChI Key: UZEPLKRRCXFIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:

    Cyclization Reactions: The formation of the hexahydroisoquinoline core often involves cyclization reactions, where linear precursors are transformed into cyclic structures.

    Alkylation: Introduction of the ethyl group at the 3-position can be achieved through alkylation reactions using ethyl halides.

    Hydrogenation: The hexahydro part of the compound indicates the presence of hydrogenated (saturated) rings, which can be achieved through catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can further saturate the compound or reduce functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: Structurally related to isoquinoline but with different properties.

    Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline.

Uniqueness

3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol is unique due to its specific structural features, such as the ethyl group at the 3-position and the hexahydro ring system. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

91706-93-3

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

12-ethyl-12-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C18H25NO/c1-2-19-11-10-18-8-3-7-17(18,13-19)9-6-14-4-5-15(20)12-16(14)18/h4-5,12,20H,2-3,6-11,13H2,1H3

InChI Key

UZEPLKRRCXFIBB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC23CCCC2(C1)CCC4=C3C=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.